

A Comparative Analysis of Density and Viscosity in Linear and Branched C12 Alkanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Ethyl-3,3-dimethyloctane*

Cat. No.: *B14556797*

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct physical properties of n-dodecane and its branched isomers, supported by experimental data and detailed methodologies.

In the realm of chemical and pharmaceutical sciences, the physical properties of solvents and excipients play a critical role in formulation development, manufacturing processes, and product performance. For C12 alkanes, the arrangement of carbon atoms—either in a straight chain (linear) or with branching—gives rise to significant differences in their physical characteristics, most notably density and viscosity. This guide provides an objective comparison of these properties between the linear C12 alkane, n-dodecane, and a representative branched C12 alkane, 2,2,4,6,6-pentamethylheptane, often a primary component of "isododecane" mixtures.

Key Findings at a Glance

Branched alkanes, such as 2,2,4,6,6-pentamethylheptane, generally exhibit lower density and viscosity compared to their linear counterparts like n-dodecane at the same temperature. This can be attributed to the less efficient packing of the irregularly shaped branched molecules, which results in greater free volume and reduced intermolecular forces (van der Waals forces) compared to the more closely packed, linear chains.

Quantitative Data Comparison

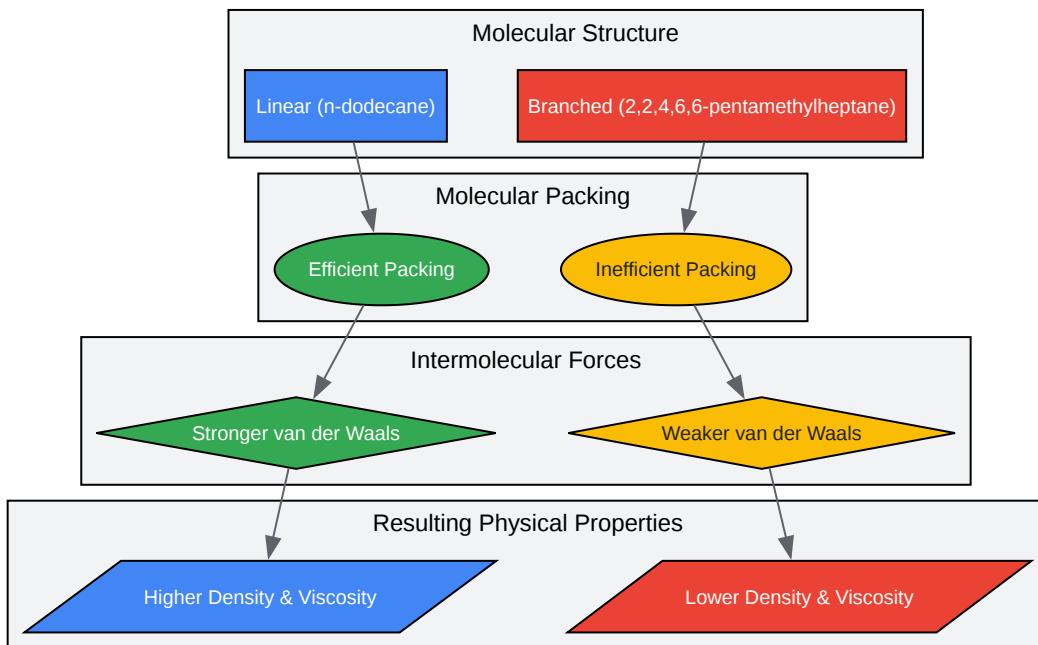
The following tables summarize experimental data for the density and viscosity of n-dodecane and 2,2,4,6,6-pentamethylheptane at various temperatures.

Table 1: Density Comparison of Linear and Branched C12 Alkanes

Temperature (°C)	n-Dodecane Density (g/cm³)	2,2,4,6,6-Pentamethylheptane Density (g/cm³)
20	0.7487	0.7455[1]
25	0.7452	0.7419
30	0.7417	0.7383
40	0.7347	0.7311
50	0.7277	0.7239
60	0.7206	0.7167
70	0.7135	0.7095
80	0.7063	0.7023
90	0.6991	0.6951
100	0.6918	0.6879

Data for n-dodecane is derived from established physical property databases. Data for 2,2,4,6,6-pentamethylheptane is compiled from various experimental studies.

Table 2: Viscosity Comparison of Linear and Branched C12 Alkanes


Temperature (°C)	n-Dodecane Dynamic Viscosity (mPa·s)	2,2,4,6,6-Pentamethylheptane Dynamic Viscosity (mPa·s)
20	1.48	1.31[2]
25	1.34	1.19
30	1.22	1.08
40	1.02	0.91
60	0.75	0.68
80	0.59	0.54
100	0.47	0.44

Data for n-dodecane and 2,2,4,6,6-pentamethylheptane are compiled from various experimental studies and publicly available data.[3][4][5]

Visualization of Molecular Structure's Influence

The following diagram illustrates the relationship between the molecular structure of C12 alkanes and their resulting density and viscosity.

Influence of C12 Alkane Structure on Physical Properties

[Click to download full resolution via product page](#)

Caption: Relationship between alkane structure and physical properties.

Experimental Protocols

The data presented in this guide are based on established, standardized experimental methodologies to ensure accuracy and reproducibility.

Density Measurement

The density of the C12 alkanes was determined using a digital density meter that operates on the oscillating U-tube principle, in accordance with the ASTM D4052 standard test method.[\[6\]](#)

[7][8][9][10]

Apparatus:

- A digital density meter with a thermostatically controlled measuring cell (e.g., Anton Paar DSA 5000 M).
- Syringes for sample injection.
- Calibrants: Dry air and deionized water.

Procedure:

- Calibration: The instrument is calibrated daily with dry air and deionized water.
- Sample Preparation: The alkane sample is equilibrated to the test temperature.
- Injection: A small volume of the sample (approximately 1-2 mL) is injected into the oscillating U-tube, ensuring no air bubbles are present.[9]
- Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample. The temperature of the measuring cell is precisely controlled throughout the measurement.
- Data Acquisition: The density value is automatically calculated and displayed by the instrument's software.

Viscosity and Density Measurement

Dynamic viscosity and density were concurrently measured using a Stabinger viscometer, following the ASTM D7042 standard.[11][12][13][14][15] This instrument combines a rotational viscometer with a vibrating tube densitometer.

Apparatus:

- A Stabinger viscometer (e.g., Anton Paar SVM 3001).[5]
- Syringes for sample injection.

- Certified viscosity and density standards for calibration.

Procedure:

- Calibration: The instrument is calibrated using certified viscosity and density standards.
- Sample Introduction: The alkane sample is introduced into the measuring cells.
- Viscosity Measurement: The dynamic viscosity is determined by measuring the equilibrium speed of a rotor that is lifted by the fluid's hydrodynamic forces and centered by centrifugal forces. This speed is influenced by the sample's shear stress and an integrated eddy current brake.
- Density Measurement: Simultaneously, the density is measured using an integrated oscillating U-tube.
- Kinematic Viscosity Calculation: The kinematic viscosity is automatically calculated by the instrument by dividing the dynamic viscosity by the density at the same temperature.
- Data Recording: All measured and calculated parameters are recorded by the instrument's software.

Conclusion

The choice between a linear and a branched C12 alkane can have significant implications for product formulation and performance. The lower density and viscosity of branched alkanes like 2,2,4,6,6-pentamethylheptane make them suitable for applications requiring good spreadability, a light feel, and faster evaporation, such as in cosmetics and topical drug delivery systems. Conversely, the higher density and viscosity of n-dodecane might be advantageous in applications where a more substantial film or slower evaporation is desired. The experimental data and protocols provided herein offer a reliable foundation for making informed decisions in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ASTM D4052 - eralytics [eralytics.com]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 10. data.ntsb.gov [data.ntsb.gov]
- 11. [scribd.com](https://www.scribd.com) [scribd.com]
- 12. [intertekinform.com](https://www.intertekinform.com) [intertekinform.com]
- 13. [webstore.ansi.org](https://www.webstore.ansi.org) [webstore.ansi.org]
- 14. [antpedia.com](https://www.antpedia.com) [antpedia.com]
- 15. ASTM D7042 - eralytics [eralytics.com]
- To cite this document: BenchChem. [A Comparative Analysis of Density and Viscosity in Linear and Branched C12 Alkanes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14556797#density-and-viscosity-comparison-between-linear-and-branched-c12-alkanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com